![molecular formula C21H21N5O3 B2549748 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-74-2](/img/structure/B2549748.png)
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation
Imidazo purine derivatives have been synthesized and evaluated for their pharmacological properties. For instance, N-8-arylpiperazinylpropyl derivatives of imidazo purines showed potent ligand activity for 5-HT(1A) receptors, suggesting potential anxiolytic and antidepressant activity. These compounds, like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-imidazo purine-2,4-dione, demonstrated notable anxiolytic-like activity in preclinical studies (Zagórska et al., 2009).
Structure-Activity Relationships
Further studies on arylpiperazinylalkyl purine diones and triones explored their affinities for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies highlighted the importance of substituents at specific positions for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Selected derivatives were identified as potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Synthesis and Properties
The synthesis and properties of mesoionic imidazo purinone analogs, which are analogs of purine-2,8-dione, have been studied. These compounds predominantly exist in a specific tautomeric form and undergo reactions like hydrolytic ring-opening (Coburn & Taylor, 1982).
Potential Antidepressant Agents
Studies on fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo purine diones have identified potent ligands for serotonin receptors with weak inhibitory potencies for phosphodiesterases. These compounds, especially 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazo purine-2,4-dione, showed potential as antidepressant agents in preliminary pharmacological in vivo studies (Zagórska et al., 2016).
Antiviral Activity
Research on imidazo triazine nucleosides, including the synthesis of novel purine analogues, has shown moderate antiviral activity against certain viruses at non-toxic dosage levels. This demonstrates the potential application of these compounds in antiviral therapies (Kim et al., 1978).
A3 Adenosine Receptor Antagonists
Imidazo purine derivatives have been studied as potent and selective A(3) adenosine receptor antagonists. This research includes the synthesis of derivatives with various substitutions to improve potency and hydrophilicity, offering insights into the binding disposition of these compounds (Baraldi et al., 2008).
properties
IUPAC Name |
4,7,8-trimethyl-2-phenacyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-5-11-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)12-16(27)15-9-7-6-8-10-15/h5-10,17-18H,1,11-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVZQQVRZXGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)
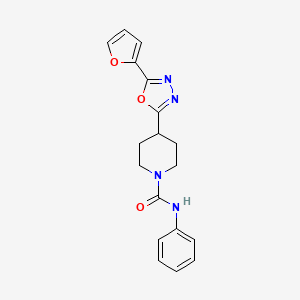

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
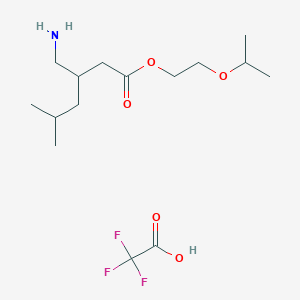
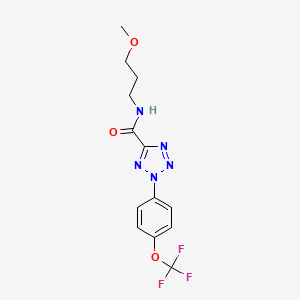
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
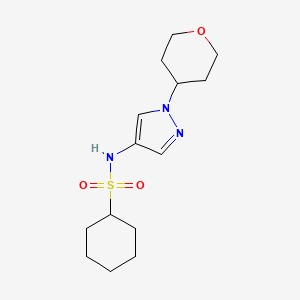
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
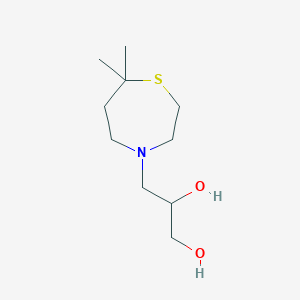
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)